LHF418

PROTAC SOS1 Degradation DC50

This CRBN-recruiting SOS1 PROTAC degrader features a defined linear nonanamide linker, enabling benchmarking of degradation efficiency against branched-linker or VHL-based SOS1 PROTACs. Unlike catalytic SOS1 inhibitors (e.g., BI-3406), LHF418 eliminates SOS1 protein via ubiquitin-proteasome recruitment, providing a distinct pharmacodynamic profile for ternary complex studies. Essential for discerning protein loss versus GEF inhibition in KRAS signaling research.

Molecular Formula C46H52F3N7O7
Molecular Weight 871.9 g/mol
Cat. No. B12375095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHF418
Molecular FormulaC46H52F3N7O7
Molecular Weight871.9 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)CC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCN(C4)C(=O)CCCCCCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC
InChIInChI=1S/C46H52F3N7O7/c1-26(28-19-29(46(47,48)49)21-30(50)20-28)18-36-33-22-40(39(62-3)23-37(33)52-27(2)51-36)63-31-16-17-55(24-31)43(59)13-8-6-4-5-7-12-41(57)53-35-11-9-10-32-34(35)25-56(45(32)61)38-14-15-42(58)54-44(38)60/h9-11,19-23,26,31,38H,4-8,12-18,24-25,50H2,1-3H3,(H,53,57)(H,54,58,60)/t26-,31-,38?/m0/s1
InChIKeyCKWSJPLBMANQRK-NWJGCQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide: An SOS1-Targeting PROTAC Degrader with a Cereblon-Recruiting Motif


The compound 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) designed to induce the ubiquitin-proteasome-dependent degradation of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor critical for KRAS activation in cancer [1]. Structurally, it comprises an SOS1-binding quinazoline-derived warhead linked via a nonanamide chain to a cereblon (CRBN) E3 ligase ligand based on the lenalidomide pharmacophore [2]. This design enables the compound to recruit the CRBN-DDB1-CUL4-RBX1 E3 ubiquitin ligase complex to SOS1, promoting its polyubiquitination and subsequent proteasomal degradation [3].

Why SOS1-Targeting PROTACs with Alternative Warheads, Linkers, or E3 Ligands Cannot Substitute for 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide in Degradation-Focused Studies


PROTAC molecules exhibit a steep structure-activity relationship (SAR) where even minor alterations in the linker length, attachment point, or E3 ligase ligand can drastically alter degradation potency, selectivity, and the extent of the 'hook effect' [1]. Within the SOS1-targeting class, compounds employing different E3 ligase systems (e.g., VHL-based degraders such as ZZ151) show divergent degradation kinetics and cellular efficacy profiles compared to CRBN-based degraders like 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide [2]. Furthermore, the specific linker length and composition—a nonanamide chain in this compound—have been shown to critically influence ternary complex formation and degradation efficiency; a single-atom modification in the linker of a closely related SOS1 PROTAC resulted in a complete loss of activity [1]. Consequently, in-class SOS1 inhibitors (e.g., BI-3406) that lack the E3 ligase recruitment functionality cannot replicate the pharmacodynamic profile of this degrader, which eliminates SOS1 protein rather than merely inhibiting its catalytic function [3].

Quantitative Differentiation of 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide Against Closest SOS1-Targeting PROTAC Analogs and Inhibitors


Comparative SOS1 Degradation Potency (DC50) in Cellular Assays

As of the current publication landscape, quantitative DC50 data for the exact compound 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide has not been disclosed in primary peer-reviewed literature or patents. However, class-level inference based on structurally characterized SOS1 PROTACs with similar CRBN-recruiting motifs indicates that this compound is expected to exhibit a DC50 in the low nanomolar range, comparable to or exceeding that of the VHL-based PROTAC ZZ151 (DC50 = 15.7 nM, Dmax = 100%) [1] and the closely related CRBN-based degrader PROTAC SOS1 degrader-5 (DC50 = 13 nM) .

PROTAC SOS1 Degradation DC50 KRAS Signaling

Antiproliferative Activity in KRAS-Mutant Lung Adenocarcinoma Cells

The antiproliferative potency of 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide in NCI-H358 cells (KRAS G12C-mutant) is unreported. Class-level inference from PROTAC SOS1 degrader-5, which shares the CRBN E3 ligase ligand and a related quinazoline warhead, yields an IC50 of 5 nM for NCI-H358 proliferation inhibition . The VHL-based ZZ151 displays comparable nanomolar antiproliferative activity across a broad panel of KRAS-mutant cell lines, though specific IC50 values for NCI-H358 are not tabulated [1]. In contrast, the SOS1 inhibitor BI-3406 exhibits an IC50 of 6 nM in the same cell line but operates via catalytic inhibition rather than protein elimination [2].

NCI-H358 Antiproliferation KRAS G12C IC50

Structural and Linker Architecture Differentiation

The compound incorporates a 9-oxononanamide linker connecting the quinazoline warhead to the CRBN ligand, yielding a calculated molecular weight of 871.9 g/mol and 18 rotatable bonds . This distinguishes it from PROTAC SOS1 degrader-5, which employs a branched linker with a cyclopropylmethyl moiety (MW 872.9 g/mol, 18 rotatable bonds) , and from ZZ151, which utilizes a VHL ligand and a distinct linker composition [1]. Literature on SOS1 PROTACs demonstrates that linker length and rigidity profoundly influence degradation efficiency; even a single-atom alteration in the linker of ZZ151 abolished activity, underscoring the critical nature of this architectural feature [1].

Linker Length Nonanamide PROTAC Design Ternary Complex

Recommended Research and Development Applications for 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide


Investigating Linker Structure-Activity Relationships in SOS1-Targeting PROTACs

This compound, featuring a linear nonanamide linker, serves as a valuable tool for SAR studies comparing linker length, flexibility, and composition. Researchers can benchmark its degradation efficiency and ternary complex formation against SOS1 PROTACs with branched linkers (e.g., PROTAC SOS1 degrader-5) or alternative E3 ligase systems (e.g., ZZ151) to elucidate the molecular determinants of effective SOS1 ubiquitination [1].

Validation of Cereblon-Dependent SOS1 Degradation in KRAS-Mutant Cancer Models

As a CRBN-recruiting PROTAC, this compound is appropriate for studies that require SOS1 degradation via the cereblon pathway, particularly in cell lines where VHL-based degraders show limited efficacy or where CRBN expression is high. It can be used to confirm that observed phenotypic effects are driven by SOS1 protein loss rather than off-target inhibition [2].

Comparison of Degradation Kinetics Versus SOS1 Catalytic Inhibition

This degrader enables direct comparison with the well-characterized SOS1 inhibitor BI-3406. By assessing the differential impact on downstream signaling (pERK, pAKT) and cellular proliferation over time, researchers can delineate the pharmacodynamic advantages of eliminating SOS1 protein versus blocking its GEF activity [3].

Profiling PROTAC-Mediated Ternary Complex Assembly by Biophysical Methods

The compound's defined linker and E3 ligase module make it a candidate for biophysical studies—such as surface plasmon resonance (SPR), AlphaLISA, or cryo-EM—aimed at quantifying the stability and geometry of the SOS1:PROTAC:CRBN ternary complex. Such data can guide the rational optimization of next-generation SOS1 degraders [1].

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